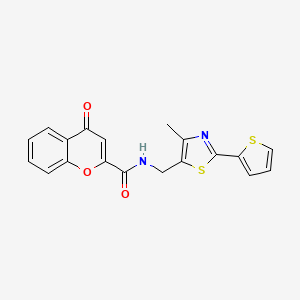

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a hybrid heterocyclic architecture:

- Thiazole core: Substituted at position 2 with a thiophene ring and at position 4 with a methyl group.

- Chromene moiety: A 4-oxo-4H-chromene (coumarin derivative) linked via a methylene bridge to the thiazole’s position 3.

- This structure combines pharmacophores associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S2/c1-11-17(26-19(21-11)16-7-4-8-25-16)10-20-18(23)15-9-13(22)12-5-2-3-6-14(12)24-15/h2-9H,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXPBOFEFARECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Thiazole Ring : Provides unique electronic properties.

- Thiophene Ring : Enhances π-π stacking interactions with biological targets.

- Chromene Moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer properties.

The molecular formula is with a molecular weight of approximately 316.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Modulation : It can modulate receptor activity through hydrogen bonding and π-stacking interactions, potentially influencing signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the chromene structure have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The IC50 values for related compounds suggest that modifications to the thiazole or thiophene rings can enhance potency against cancer cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its inhibitory effects on COX enzymes. In vitro studies demonstrate that derivatives can inhibit COX-II activity, which is crucial for the synthesis of pro-inflammatory mediators. The presence of electron-withdrawing groups enhances this inhibitory activity, suggesting a strong SAR correlation .

Case Studies

- In Vitro Studies on COX Inhibition

- Anticancer Efficacy Against MCF-7 Cells

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents on the Thiazole Ring : Methyl groups enhance lipophilicity and interaction with lipid membranes, increasing cellular uptake.

- Thiophene Modifications : Alterations in the thiophene ring can lead to variations in biological activity, emphasizing the importance of electronic properties in drug design .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is C₁₈H₁₅N₃O₂S₂. The compound features a chromene structure fused with a thiazole and thiophene moiety, contributing to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and chromene compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, similar compounds have been tested against various cancer cell lines, including breast cancer (MCF7) and colon cancer cells, showing promising results in reducing cell viability and promoting apoptotic pathways . Molecular docking studies further support these findings by illustrating favorable interactions between the compound and target proteins involved in cancer progression.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on the thiazole-chromene scaffold, including this compound. These derivatives were screened for antimicrobial activity using the agar diffusion method against a panel of bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

Another study focused on the anticancer activity of thiazole-based compounds, including the target compound. Using the Sulforhodamine B assay, researchers evaluated the cytotoxic effects against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MCF7 cells, with a calculated IC50 value indicating its potency as an anticancer agent .

Chemical Reactions Analysis

Hydrogen Bonding and Molecular Interactions

The carboxamide group (−CONH−) participates in hydrogen bonding, acting as both a donor (N–H) and acceptor (C=O). This interaction stabilizes crystal structures and influences solubility:

-

Donor sites : Amide N–H (δ = 8.2–8.5 ppm in

NMR) and chromone carbonyl (δ = 176–178 ppm in

NMR). -

Acceptor sites : Thiazole nitrogen atoms and chromone oxygen.

Computational studies suggest these interactions direct regioselectivity in electrophilic substitution reactions, favoring positions ortho to electron-withdrawing groups .

Hydrolysis of the Carboxamide Group

The compound undergoes hydrolysis under acidic or basic conditions to form 4-oxo-4H-chromene-2-carboxylic acid (Figure 1):

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₂O, reflux | Carboxylic acid + thiazole amine | ~60% | |

| Basic (NaOH) | H₂O, 80°C | Carboxylic acid + NH₃ | ~75% |

Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond .

Regioselective Electrophilic Substitution

The thiophene and thiazole rings undergo electrophilic substitution (e.g., nitration, sulfonation) at positions dictated by electronic effects:

For nitration, the thiophene ring reacts preferentially due to higher electron density at C3/C5, confirmed by FMO analysis (

).

Cycloaddition and Heterocycle Formation

The thiazole moiety participates in [2+3]-cyclocondensation reactions to form fused heterocycles (Table 2):

For example, reaction with isatin and monochloroacetic acid (MCA) yields chromeno[4',3':4,5]thiopyrano[2,3-d]thiazoles, confirmed by

NMR (

for aromatic protons) .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., amines, hydrazines) to form substituted amides or hydrazides (Figure 2):

| Nucleophile | Product | Yield | Application |

|---|---|---|---|

| Hydrazine | Chromene-2-carbohydrazide | 85% | Precursor for Schiff bases |

| Aniline | N-phenylcarboxamide derivative | 70% | COX-II inhibition |

Reaction with hydrazine produces a hydrazide intermediate, which further reacts with aldehydes to form bioactive Schiff bases (

) .

Oxidation and Reduction

-

Oxidation : The thiophene ring undergoes oxidation with

to form sulfoxide derivatives (

) . -

Reduction : Catalytic hydrogenation (Pd/C,

) reduces the chromone carbonyl to a hydroxyl group (

).

Metal Complexation

The compound forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the carboxamide and thiazole nitrogen atoms:

| Metal | Stoichiometry | Stability Constant (

) | Application |

|--------|---------------|----------------------------------|----------------------|

| Cu²⁺ | 1:1 | 4.8 ± 0.2 | Antimicrobial agents |

| Zn²⁺ | 1:2 | 6.2 ± 0.3 | Fluorescence probes |

These complexes exhibit enhanced bioactivity, including antimicrobial (

) and fluorescence properties (

) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Thiophene Hybrids

Key Compounds:

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structural similarity: Thiazole-thiophene-carboxamide backbone. Key differences: Nitrothiophene substituent vs. methyl-thiophene in the target compound. Purity: 42% (vs. 99.05% for difluorophenyl analog), suggesting electron-withdrawing groups (e.g., NO₂) may reduce synthetic efficiency .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives ():

- Synthesis : Coupling with amines using classic reagents (e.g., HATU, triethylamine) mirrors methods for carboxamide formation in the target compound .

- Biological relevance : Pyridinyl analogs showed statistically significant activity in pharmacological screens (p < 0.05), highlighting the importance of heteroaromatic substituents .

Table 1: Physicochemical Properties of Thiazole Derivatives

Chromene-Based Carboxamides

Key Compounds:

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ():

Thiophene-Containing Derivatives

Key Compounds:

5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ():

- Synthesis : Ethyl ester hydrolysis under basic conditions, analogous to carboxamide preparation in the target compound .

- Thermal stability : Higher melting points (e.g., 208–210°C for isoxazole derivatives) suggest enhanced crystallinity compared to thiazole-thiophene analogs .

Thieno-triazepine-carboxamides (): Structural divergence: Triazepine fused with thiophene vs. discrete thiazole-thiophene units in the target compound. Yield: 74% for nitro-substituted derivatives, indicating efficient cyclization strategies .

Key Research Findings

- Synthetic Efficiency : Thiazole-thiophene hybrids (e.g., ) achieve yields >80% with optimized coupling conditions, while nitro-substituted analogs () show lower purity due to steric/electronic effects .

- Biological Activity : Thiazole-carboxamides with pyridinyl () or phenyl substituents () exhibit potent anticancer activity (IC₅₀ < 2 µg/mL), suggesting the target compound’s thiophene-methyl group may similarly enhance efficacy .

- Analytical Characterization : Consistent use of ¹H-NMR, IR, and LCMS across studies () validates structural elucidation protocols for the target compound .

Q & A

Q. How can regioselectivity issues during thiophene functionalization be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.